Onalespib Lactate: A Technical Deep Dive into its Downstream Effects
Onalespib Lactate: A Technical Deep Dive into its Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Onalespib lactate (AT13387), a potent, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings. Its primary mechanism of action lies in the disruption of the HSP90 molecular chaperone function, which is critical for the stability and activity of numerous oncogenic client proteins. This technical guide provides an in-depth analysis of the downstream molecular and cellular consequences of Onalespib lactate administration, presenting key quantitative data, outlining experimental approaches, and visualizing the intricate signaling pathways affected.
Core Mechanism of Action: Inhibition of HSP90
HSP90 is an essential molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. Onalespib lactate binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins. This targeted degradation of oncoproteins forms the basis of Onalespib lactate's anti-cancer effects.
Downstream Signaling Pathways and Cellular Consequences
The inhibition of HSP90 by Onalespib lactate triggers a cascade of downstream effects, primarily through the degradation of key signaling proteins. This results in the suppression of critical cancer-promoting pathways.
Key Affected Signaling Pathways
Onalespib lactate's inhibition of HSP90 leads to the degradation of multiple client proteins, impacting several critical signaling pathways involved in tumorigenesis.[1] The most well-documented of these is the EGFR-PI3K-AKT-mTOR pathway, which is frequently dysregulated in various cancers. By promoting the degradation of EGFR and AKT, Onalespib lactate effectively shuts down this pro-survival and proliferative signaling cascade.[1]
The primary downstream cellular consequences of Onalespib lactate treatment include:
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Inhibition of Cell Proliferation and Survival: By targeting key drivers of cell growth and survival such as EGFR, AKT, and AR, Onalespib lactate effectively halts the cell cycle and induces apoptosis.[1][2]
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Inhibition of Cell Migration: The downregulation of proteins like ERK1/2, which are involved in cytoskeletal dynamics, leads to a reduction in cancer cell motility and invasive potential.[1]
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Degradation of Androgen Receptor (AR): In prostate cancer models, Onalespib has been shown to induce the degradation of both full-length AR (AR-FL) and the constitutively active splice variant AR-V7.[2] This is significant as AR signaling is a key driver of prostate cancer progression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Onalespib lactate.
Table 1: Preclinical In Vitro Activity
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A375 | Melanoma | IC50 | 18 nM | [3] |
| Various (30 tumor cell lines) | Multiple | GI50 Range | 13-260 nM | [3] |
| PNT2 (non-tumorigenic) | Prostate Epithelial | GI50 | 480 nM | [3] |
| Glioma cells | Glioma | Proliferation Inhibition | 0-0.4 µM (72h, 48h) | [1] |
Table 2: Preclinical In Vivo Activity
| Xenograft Model | Cancer Type | Treatment | Effect | Reference |
| HCT116 | Colorectal | 5, 10 mg/kg i.p. daily for 3 days | Inhibited tumor growth | [1] |
| A431 | Squamous Cell Carcinoma | 20 mg/kg i.p. daily for 3 days | 32% reduction in tumor size | [1] |
| 22Rv1 | Prostate Cancer | 70 mg/kg i.p. twice a week | Significantly reduced tumor growth | [2] |
Table 3: Clinical Trial Data
| Trial Phase | Cancer Type | Combination Agent(s) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Efficacy Results | Reference |
| Phase I/II | EGFR-mutant NSCLC | Erlotinib | 120 mg/m² IV (onalespib) + 150 mg PO (erlotinib) | No objective responses | [4][5] |
| Phase I | Advanced Solid Tumors | AT7519 (pan-CDK inhibitor) | 80 mg/m² IV (onalespib) + 21 mg/m² IV (AT7519) | Partial responses in palate adenocarcinoma and Sertoli-Leydig tumor | [6] |
| Phase I/II | Castration-Resistant Prostate Cancer | Abiraterone Acetate + Prednisone | 220 mg/m² (once weekly) or 120 mg/m² (twice weekly) | Median PFS: 77-84 days | [7][8] |
| Phase Ib | Advanced Triple-Negative Breast Cancer | Paclitaxel | 260 mg/m² IV (onalespib) + 80 mg/m² (paclitaxel) | ORR: 20% | [9][10] |
| Phase I | Advanced Solid Tumors | Monotherapy | 160 mg/m² (QDx2/week) | 8 patients had stable disease | [11] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the cited studies.
Western Blotting for Protein Expression Analysis
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Objective: To determine the effect of Onalespib lactate on the expression levels of HSP90 client proteins.
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General Procedure:
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Cancer cell lines are treated with varying concentrations of Onalespib lactate or vehicle control for specified time periods.
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Cells are lysed to extract total protein.
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Protein concentration is quantified using a standard assay (e.g., BCA assay).
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
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The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6, AR-FL, AR-V7) and a loading control (e.g., β-actin, GAPDH).
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The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate and an imaging system.
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Band intensities are quantified using densitometry software.
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Cell Proliferation Assays (e.g., SRB, MTT)
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Objective: To assess the impact of Onalespib lactate on cancer cell growth.
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General Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of Onalespib lactate.
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After a defined incubation period (e.g., 48-72 hours), cell viability is assessed.
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SRB (Sulforhodamine B) Assay: Cells are fixed, stained with SRB dye, and the absorbance is measured.
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MTT Assay: MTT reagent is added, which is converted to formazan by viable cells, and the absorbance is measured.
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The GI50 (concentration causing 50% growth inhibition) is calculated.
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In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of Onalespib lactate in a living organism.
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General Procedure:
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Human cancer cells are subcutaneously injected into immunocompromised mice.
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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Onalespib lactate or vehicle is administered according to a specified dosing schedule (e.g., intraperitoneally, intravenously).
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Tumor volume and body weight are measured regularly.
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At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
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Conclusion
Onalespib lactate represents a promising therapeutic agent that exerts its anti-cancer effects through the targeted inhibition of HSP90. The downstream consequences of this inhibition are the degradation of numerous oncoproteins, leading to the suppression of key signaling pathways that drive tumor growth, survival, and metastasis. The quantitative data from both preclinical and clinical studies underscore its potential, although further research is needed to optimize its therapeutic application, potentially in combination with other anti-cancer agents, to overcome resistance mechanisms and improve patient outcomes. The methodologies outlined in this guide provide a framework for the continued investigation of Onalespib lactate and other HSP90 inhibitors in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Erlotinib and Onalespib Lactate Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib and Onalespib Lactate Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) [escholarship.org]
- 6. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
